molecular formula C11H18ClN B1471583 1-(m-Tolyl)butan-1-amine hydrochloride CAS No. 1864074-38-3

1-(m-Tolyl)butan-1-amine hydrochloride

Cat. No.: B1471583
CAS No.: 1864074-38-3
M. Wt: 199.72 g/mol
InChI Key: AGOATVSLPHZLIY-UHFFFAOYSA-N
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Description

1-(m-Tolyl)butan-1-amine hydrochloride is a chiral amine compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . Its Chemical Abstracts Service registry number is 698378-44-8 . This substance is offered as a solid or powder with a specified purity of 95% or higher and is recommended to be stored sealed in a dry environment at room temperature, protected from light . As a chiral building block, this and similar aromatic amines are of significant interest in sophisticated organic syntheses, such as the construction of complex molecules and materials . High-purity chiral amines are fundamental in developing pharmaceuticals and advanced materials, where they can serve as key precursors or intermediates . Please note that this product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle all chemicals according to appropriate laboratory safety protocols.

Properties

CAS No.

1864074-38-3

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

1-(3-methylphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-3-5-11(12)10-7-4-6-9(2)8-10;/h4,6-8,11H,3,5,12H2,1-2H3;1H

InChI Key

AGOATVSLPHZLIY-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC(=C1)C)N.Cl

Canonical SMILES

CCCC(C1=CC=CC(=C1)C)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho- and Para-Tolyl Derivatives

Key Differences :

  • Both share the molecular formula C₁₁H₁₈ClN, but the para isomer may exhibit distinct solubility and reactivity due to reduced steric hindrance .
  • 1-(o-Tolyl)butan-1-amine hydrochloride (CAS 1213497-62-1): The ortho-methyl group introduces steric strain near the amine, likely reducing stability and altering intermolecular interactions .
Table 1: Positional Isomer Comparison
Compound CAS Number Substituent Position Molecular Weight (g/mol) Notes
1-(m-Tolyl)butan-1-amine HCl 698378-44-8 meta 199.72 Chiral (R)-form available
1-(p-Tolyl)butan-1-amine HCl 851597-79-0 para 199.72 Higher symmetry, 95% purity
1-(o-Tolyl)butan-1-amine HCl 1213497-62-1 ortho 199.72 Increased steric hindrance

Aromatic Ring Modifications

Fluorophenyl Analog :

  • This could improve solubility in polar solvents compared to the m-tolyl derivative .

Thiophene Derivative :

  • Molecular weight is 191.72 g/mol, slightly lighter than the m-tolyl compound .
Table 2: Aromatic Ring Modifications
Compound CAS Number Aromatic Group Molecular Weight (g/mol) Key Property Change
1-(m-Tolyl)butan-1-amine HCl 698378-44-8 Benzene (meta-CH₃) 199.72 Balanced steric/electronic effects
(S)-1-(4-Fluorophenyl)butan-1-amine HCl 1269478-85-4 Fluorobenzene 215.70* Increased polarity
1-(Thiophen-2-yl)butan-1-amine HCl 1255718-30-9 Thiophene 191.72 Reduced aromaticity

*Estimated based on formula C₁₀H₁₄ClFN

Chain Length and Branching

Butylamine Hydrochloride (CAS 3858-78-4):

  • A simpler analog (C₄H₁₂ClN , MW 122.6 g/mol) lacking the aryl group. The absence of the m-tolyl moiety reduces lipophilicity, making it more water-soluble but less suited for hydrophobic interactions .

Butyl(1-phenylethyl)amine Hydrochloride (CAS 71475-28-0):

  • Branched structure with a phenylethyl group (C₁₂H₂₀ClN, MW 213.75 g/mol).

Halogenated Derivatives

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325):

  • Two fluorine atoms introduce strong electron-withdrawing effects, altering acidity and binding affinity. Classified as non-hazardous, but handling precautions are still advised .

Key Research Findings

  • Chirality Matters : The (R)-enantiomer of 1-(m-tolyl)butan-1-amine hydrochloride is commercially emphasized, suggesting enantioselective applications in drug discovery .
  • Steric vs. Electronic Effects : Ortho-substituted analogs face steric challenges, while para-substituted derivatives benefit from symmetry. Fluorine substitution enhances polarity but may reduce metabolic stability .
  • Thiophene vs.

Preparation Methods

Reductive Amination

Reductive amination is a common method for synthesizing primary amines. This process involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent. For compounds like 1-(m-Tolyl)butan-1-amine, starting materials could be m-tolualdehyde and butanone, which would undergo reductive amination to form the desired amine.

Grignard Reactions

Grignard reactions are versatile in organic synthesis, allowing the formation of various carbon-carbon bonds. To synthesize 1-(m-Tolyl)butan-1-amine, one might use a Grignard reagent derived from m-tolylmagnesium bromide and react it with a suitable alkyl halide or epoxide to form the butyl backbone.

Gabriel Synthesis

The Gabriel synthesis is another method for preparing primary amines. It involves the reaction of an alkyl halide with phthalimide, followed by deprotection with hydrazine. This method could be adapted by using a suitable m-tolyl-substituted alkyl halide.

Formation of Hydrochloride Salt

Once the free amine is synthesized, forming the hydrochloride salt involves treating the amine with hydrochloric acid in a solvent like ethanol. This step is crucial for enhancing stability and solubility in aqueous solutions.

Analytical Methods for Purity and Stability

Characterizing the purity and stability of 1-(m-Tolyl)butan-1-amine hydrochloride involves techniques such as HPLC-UV/ELSD to monitor degradation products and TGA to assess thermal stability. Long-term stability can be ensured by storing the compound at -20°C in light-protected containers.

Q & A

Q. What are the optimal synthetic routes for 1-(m-Tolyl)butan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aryl-substituted amine hydrochlorides like this compound typically involves reductive amination or catalytic reduction of nitriles. For example:

  • Reduction of nitriles: Use hydrogen gas with a palladium catalyst (e.g., Pd/C) in ethanol under high pressure (3–5 atm) to reduce 1-(m-Tolyl)butanenitrile to the primary amine, followed by HCl salt formation .
  • Reductive amination: React m-tolualdehyde with butylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, followed by HCl precipitation .

Critical Factors:

  • Catalyst choice: Palladium-based catalysts provide higher selectivity for primary amines compared to Raney nickel, which may over-reduce the product.
  • Purification: Recrystallization from ethanol/ether mixtures improves purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H NMR (DMSO-d₆): Expect peaks at δ 7.2–7.4 (m, aromatic protons), δ 3.1–3.3 (t, -CH2-NH3+), and δ 1.2–1.6 (m, butyl chain). The NH3+ protons appear as a broad singlet near δ 8.1 .
    • ¹³C NMR: Aromatic carbons (110–140 ppm), NH3+-adjacent carbon (~40 ppm), and aliphatic carbons (20–30 ppm) .
  • Mass Spectrometry: ESI-MS in positive mode should show [M-Cl]+ at m/z 178.1 (C11H17N+) .
  • Elemental Analysis: Confirm Cl⁻ content (~17.5% w/w) via ion chromatography .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal: Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated in a licensed facility .
  • Spill Management: Absorb spills with vermiculite, place in sealed containers, and label as "amine hydrochloride waste" .

Advanced Research Questions

Q. How do regioisomeric differences (o-, m-, p-Tolyl) impact the physicochemical properties of this compound?

Methodological Answer:

  • Solubility: The m-Tolyl derivative shows lower water solubility (~12 mg/mL) than the para-isomer (~18 mg/mL) due to reduced symmetry and dipole interactions .
  • Thermal Stability: DSC analysis reveals a melting point of 195–198°C for the m-isomer, compared to 185–190°C for the ortho-analog, attributed to crystal packing efficiency .
  • Bioactivity: In receptor-binding assays, the m-Tolyl group exhibits 30% higher affinity for serotonin transporters than the para-isomer, likely due to steric effects .

Q. What strategies resolve contradictions in reported biological activity data for aryl-substituted amine hydrochlorides?

Methodological Answer:

  • Batch Consistency: Verify purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Impurities like residual aldehyde (<0.5%) can skew bioassay results .
  • Enantiomer Separation: Use chiral chromatography (Chiralpak IA column, hexane/isopropanol) to isolate (R)- and (S)-enantiomers, as biological activity may vary significantly .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict binding conformations with target enzymes, reconciling discrepancies between in vitro and in silico data .

Q. How can researchers optimize enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts: Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of the imine precursor, achieving >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution: Employ lipase-based systems (e.g., CAL-B) in toluene to racemize and resolve intermediates at 50°C, yielding 85% ee .
  • Analytical Validation: Measure ee via chiral HPLC (Daicel CHIRALCEL OD-H column, hexane/ethanol 90:10) .

Q. What computational tools predict the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and blood-brain barrier penetration (LogP ~2.1) .
  • Metabolite Identification: Simulate Phase I metabolism (e.g., hydroxylation at the butyl chain) using MetaSite 6.0, validated by LC-MS/MS .

Q. How do solvent systems influence crystallization and polymorph formation?

Methodological Answer:

  • Polymorph Screening: Use ethanol/water (70:30) to obtain Form I (needle-like crystals, monoclinic) or acetonitrile/ethyl acetate (50:50) for Form II (prismatic crystals, orthorhombic) .
  • PXRD Analysis: Form I shows peaks at 2θ = 12.4°, 15.7°, and 24.3°, while Form II exhibits 10.8°, 18.2°, and 26.5° .

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